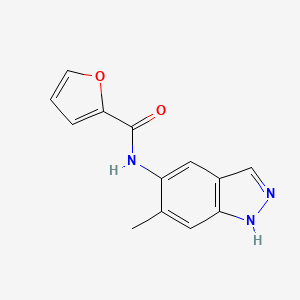

N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide

CAS No.: 860650-80-2

Cat. No.: VC8141676

Molecular Formula: C13H11N3O2

Molecular Weight: 241.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 860650-80-2 |

|---|---|

| Molecular Formula | C13H11N3O2 |

| Molecular Weight | 241.24 g/mol |

| IUPAC Name | N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C13H11N3O2/c1-8-5-11-9(7-14-16-11)6-10(8)15-13(17)12-3-2-4-18-12/h2-7H,1H3,(H,14,16)(H,15,17) |

| Standard InChI Key | HAZVTDKCCKAZFD-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1NC(=O)C3=CC=CO3)C=NN2 |

| Canonical SMILES | CC1=CC2=C(C=C1NC(=O)C3=CC=CO3)C=NN2 |

Introduction

N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide is a chemical compound with the molecular formula C13H11N3O2 and a molecular weight of 241.24 g/mol . It is identified by the CAS number 860650-80-2 and is also known as N-(6-methyl-1H-indazol-5-yl)-2-furancarboxamide . This compound is of interest in various chemical and pharmaceutical studies due to its unique structure, which combines indazole and furan rings.

Synthesis and Preparation

While specific synthesis methods for N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide are not detailed in the available literature, compounds with similar structures often involve reactions that form the indazole and furan rings separately before coupling them. Common methods include condensation reactions or nucleophilic substitutions.

Related Compounds and Structural Analogues

Structural analogues of N-(6-methyl-1H-indazol-5-yl)furan-2-carboxamide include other indazole derivatives, such as N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, which has been studied for its crystal structure and hydrogen bonding interactions . These analogues can provide insights into the structural and chemical properties of related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume